
Erythromycin, carbonate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin, carbonate (ester) is a useful research compound. Its molecular formula is C38H69NO16 and its molecular weight is 796 g/mol. The purity is usually 95%.
BenchChem offers high-quality Erythromycin, carbonate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin, carbonate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Erythromycin A 11,12-carbonate exhibits significant antibacterial activity against various pathogens, particularly Streptococcus pneumoniae. Research indicates that derivatives of erythromycin carbonate demonstrate improved efficacy against both erythromycin-susceptible and resistant strains. For instance:
- Synthesis and Testing : A series of new 4"-O-carbamates of erythromycin A 11,12-cyclic carbonate were synthesized and evaluated. These compounds showed favorable activity against S. pneumoniae, with some exhibiting up to 133-fold higher activity compared to their precursors .
- Resistance Mechanisms : The enhanced activity of these derivatives against resistant strains is attributed to structural modifications that improve tissue penetration and reduce toxicity .
Formulation Advancements
Recent studies have focused on developing advanced drug delivery systems utilizing erythromycin carbonate:
- Prolonged Release Formulations : Research has shown that erythromycin can be formulated for prolonged release over extended periods (up to 20 days), which is particularly beneficial in treating chronic infections .
- Bone Cement Applications : Erythromycin carbonate has been incorporated into bone cement formulations to prevent postoperative infections due to its anti-inflammatory properties and ability to inhibit osteoclast formation .
Clinical Case Studies
The clinical application of erythromycin carbonate has been documented in several case studies:
- Case Study Analysis : In one study, patients treated with propionyl erythromycin lauryl sulfate experienced significant improvements in symptoms associated with bacterial infections. However, some cases reported hepatotoxicity, highlighting the importance of monitoring liver function during therapy .
- Dosing and Efficacy : The administration of erythromycin A 11,12-cyclic carbonate at doses ranging from 50 mg to 1000 mg has demonstrated effective outcomes in antibacterial therapy while maintaining a favorable safety profile .
Comparative Data Table
The following table summarizes key findings related to the antibacterial activity and formulation characteristics of erythromycin carbonate compared to traditional erythromycin:
Property | Erythromycin A | Erythromycin A 11,12-Carbonate |
---|---|---|
Antibacterial Spectrum | Moderate | Enhanced against resistant strains |
Tissue Penetration | Standard | Improved due to structural modifications |
Release Profile | Short | Prolonged (up to 20 days) |
Clinical Applications | Common | Advanced formulations in bone cement and targeted therapies |
Analyse Des Réactions Chimiques
Method A: Cesium Carbonate in Ether Solvents
-
Reagents : Erythromycin A, ethylene carbonate, cesium carbonate.
-
Solvents : Diisopropyl ether, getyl ether, or t-butyl methyl ether.
-
Procedure :
-
Erythromycin A is dissolved in toluene, filtered, and concentrated.
-
The residue is dissolved in ether solvent, followed by addition of ethylene carbonate and cesium carbonate.
-
The mixture is stirred at room temperature for 20 hours.
-
Precipitated crystals are filtered, washed with water, and dried.
-
-
Advantages : Avoids decarboxylation side reactions seen in older methods .
Method B: Potassium Carbonate in Benzene
-
Reagents : Erythromycin A, ethylene carbonate, potassium carbonate.
-
Solvents : Benzene or toluene.
-
Procedure :
-
Reflux erythromycin A with ethylene carbonate and potassium carbonate in benzene.
-
Wash with aqueous sodium chloride and water.
-
Crystallize from ether.
-
-
Yield : Not explicitly quantified, but lower due to by-product formation (10,11-anhydroerythromycin A) .
-
Drawbacks : High-temperature conditions promote decarboxylation .
Derivatization Reactions
Erythromycin carbonate serves as a precursor for further functionalization:
Formation of Mono-Ester Derivatives
-
Reagents : Organic acids (e.g., acetic anhydride, propionic acid).
-
Conditions : Room temperature in inert solvents.
-
Products :
Derivative Melting Point (°C) Acetate 213–215 Propionate 219–220 Butyrate 199–203 Valerate 133–138
Lactobionate Salt Formation
-
Reagents : Erythromycin carbonate, lactose aqueous acid.
-
Conditions : 8–10°C for 10–14 hours.
-
Advantages : Increased water solubility (15 mg/L vs. parent compound’s 1 mg/L) .
4″-O-Carbamate Derivatives
-
Reagents : 11,12-Cyclic carbonate erythromycin A 6,9-imino ether, amines.
-
Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure :
-
Form 6,9-imino ether via Beckmann rearrangement.
-
Introduce carbamate groups at the 4″ position using CDI.
-
-
Results :
Key Reaction Data Table
Mechanistic Insights
-
Cyclization : Base (Cs₂CO₃/K₂CO₃) deprotonates the 12-OH group, enabling nucleophilic attack on ethylene carbonate .
-
Decarboxylation : Occurs under high-temperature or strongly basic conditions, forming 10,11-anhydroerythromycin A .
-
Carbamate Formation : CDI activates the carbonyl group, facilitating amine coupling .
Biological Implications
Derivatives like 4″-deoxyerythromycin A 11,12-carbonate exhibit:
Propriétés
Numéro CAS |
54579-17-8 |
---|---|
Formule moléculaire |
C38H69NO16 |
Poids moléculaire |
796 g/mol |
Nom IUPAC |
carbonic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.CH2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1(3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
Clé InChI |
ZWCGOSCDWAAFKK-YZPBMOCRSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.